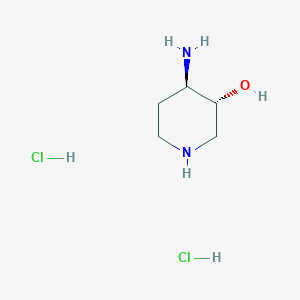
(3R,4R)-4-aminopiperidin-3-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-4-aminopiperidin-3-ol dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-aminopiperidin-3-ol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of piperidinone intermediates using phenylsilane and iron complexes as catalysts . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scalable and cost-effective methods. These methods often include multi-step synthesis processes that are designed to maximize yield and minimize impurities. The use of environmentally friendly reagents and conditions is also a key consideration in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-4-aminopiperidin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while reduction may produce various piperidine-based compounds .
Applications De Recherche Scientifique
(3R,4R)-4-aminopiperidin-3-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of various pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of (3R,4R)-4-aminopiperidin-3-ol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Aminopiperidine dihydrochloride: This compound shares a similar piperidine structure but differs in its stereochemistry and functional groups.
(3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride:
Uniqueness
(3R,4R)-4-aminopiperidin-3-ol dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H14Cl2N2O |
|---|---|
Poids moléculaire |
189.08 g/mol |
Nom IUPAC |
(3R,4R)-4-aminopiperidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-4-1-2-7-3-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m1../s1 |
Clé InChI |
TXJUMWIOLHLXPY-ALUAXPQUSA-N |
SMILES isomérique |
C1CNC[C@H]([C@@H]1N)O.Cl.Cl |
SMILES canonique |
C1CNCC(C1N)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14049488.png)













